Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 311340-89-3
VCID: VC2728710
InChI: InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

CAS No.: 311340-89-3

Cat. No.: VC2728710

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate - 311340-89-3

Specification

CAS No. 311340-89-3
Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
IUPAC Name ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Standard InChI Key AHFBQOMTYUKAQM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
Canonical SMILES CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3

Introduction

Chemical Properties and Structural Features

Basic Chemical Identifiers

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is characterized by several key chemical identifiers that define its molecular composition and structure. The basic chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

PropertyValue
CAS Number503175-53-9 (primary), 311340-89-3 (alternative)
Molecular FormulaC₁₈H₁₅N₃O₂
Molecular Weight305.33 g/mol
IUPAC NameEthyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Storage TemperatureAmbient

The compound has been identified with two different CAS numbers in the literature, with 503175-53-9 being the more commonly referenced . This discrepancy might be attributed to different registration processes or structural interpretations during cataloging .

Structural Characteristics

The molecular structure of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate features a central pyrimidine ring with three key substituents: a phenyl group at position 4, a pyridin-4-yl group at position 2, and an ethyl carboxylate group at position 5. This arrangement creates a complex three-dimensional structure with specific electron distribution patterns that influence its chemical reactivity and biological interactions.

Table 2: Structural Identifiers for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Identifier TypeValue
Standard InChIInChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
Standard InChIKeyAHFBQOMTYUKAQM-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
PubChem Compound ID86215738

The structural identifiers provided in Table 2 offer standardized representations of the compound's structure, enabling precise identification and differentiation from similar compounds.

Physical and Spectroscopic Properties

The physical properties of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate are primarily determined by its heterocyclic nature and the presence of aromatic rings. These structural elements contribute to its solubility profile, spectroscopic characteristics, and thermal stability.

The pyrimidine ring exhibits standard bond angles of approximately 120°, consistent with sp² hybridized carbon atoms. This structural feature influences the compound's planarity and potential for π-π stacking interactions, which can be significant for crystal packing and binding to biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate typically involves multi-step reactions starting with readily available precursors. Several synthetic routes have been documented in the literature, offering flexibility in preparation methods depending on available starting materials and desired reaction conditions.

Condensation-Based Synthesis

A common synthetic route involves the condensation of substituted aldehydes with ethyl acetoacetate and urea, facilitated by a catalyst such as hydrochloric acid. This reaction is usually performed under reflux conditions for several hours to form the desired pyrimidine derivative. The general reaction scheme can be outlined as follows:

  • Condensation of a pyridine-4-carbaldehyde with ethyl benzoylacetate to form an intermediate

  • Cyclization with an appropriate nitrogen source (such as formamidine or guanidine derivatives) to form the pyrimidine ring

  • Further modifications to optimize yield and purity

Alternative Synthetic Pathways

Alternative synthetic approaches may include:

  • Cross-coupling reactions between halogenated pyrimidines and appropriate boronic acids or organometallic reagents

  • Direct functionalization of preformed pyrimidine scaffolds through C-H activation

  • Multi-component reactions that assemble the pyrimidine core in a single step

The choice of synthetic method depends on factors such as scalability, availability of starting materials, and desired purity of the final product. Optimized reaction conditions, including temperature, solvent, and catalysts, are critical for achieving high yields and purity.

Crystallographic Data

Crystal Structure

The spatial orientation of the phenyl, pyridinyl, and ethyl carboxylate substituents relative to the pyrimidine ring influences intermolecular interactions within the crystal lattice. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, determine the crystal packing arrangement and physical properties of the crystalline material.

Molecular Conformation

The molecular conformation of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is influenced by the rotational freedom around single bonds connecting the substituents to the pyrimidine core. The preferred conformations in the solid state may differ from those in solution due to crystal packing forces and intermolecular interactions.

Biological and Pharmaceutical Applications

Additional Biological Activities

Beyond anti-inflammatory properties, pyrimidine derivatives have demonstrated a range of biological activities that may be relevant to ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate:

Table 3: Potential Biological Activities of Pyrimidine Derivatives

Biological ActivityMechanism of ActionRelevance to Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
AntimicrobialInhibition of bacterial DNA synthesisStructural features may confer antimicrobial properties
AnticancerInhibition of cell proliferation pathwaysPyrimidine core is present in several anticancer agents
NeuroprotectiveModulation of neuronal signalingMay influence cellular processes related to neuroprotection
AntiviralInterference with viral replicationPyrimidine derivatives are used in antiviral therapy

The specific biological activities of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate require further investigation through targeted screening and mechanistic studies .

Structure-Activity Relationships

Key Structural Elements

Understanding the structure-activity relationships (SAR) of pyrimidine derivatives is essential for rationalizing their biological activities and guiding the design of more potent analogs. For ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, several structural elements may influence its biological activity:

Modifications to these structural elements can significantly impact the compound's physicochemical properties and biological activities. For example, substitutions on the phenyl ring can alter lipophilicity and electronic properties, while changes to the ester group can affect metabolic stability and binding interactions .

Comparison with Related Compounds

Comparing ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate with structurally related pyrimidine derivatives provides insights into the impact of specific structural modifications on biological activity. Pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, for instance, represent bicyclic systems with distinct biological profiles that may share some mechanistic similarities with the target compound .

The presence of the ethyl carboxylate group at position 5 of the pyrimidine ring in ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate distinguishes it from other pyrimidine derivatives and likely influences its specific biological activities and binding properties.

Research Challenges and Future Directions

Synthetic Optimization

Despite the established synthetic routes for ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, opportunities for optimization remain, particularly in terms of yield, purity, and scalability. Future research may focus on:

  • Developing more efficient and sustainable synthetic methods

  • Exploring continuous flow chemistry for process intensification

  • Implementing greener reaction conditions to minimize environmental impact

  • Investigating catalytic systems for improved selectivity and yield

Biological Evaluation

Comprehensive biological evaluation of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate represents a significant area for future research:

  • Systematic screening against diverse biological targets to identify specific activities

  • Structure-activity relationship studies to optimize potency and selectivity

  • Mechanistic investigations to elucidate molecular modes of action

  • In vivo studies to assess pharmacokinetic properties and efficacy in disease models

Structural Modifications

The basic scaffold of ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate offers numerous opportunities for structural modification to enhance biological activity and drug-like properties:

  • Substitution of the phenyl ring with various functional groups to modulate electronic and steric properties

  • Replacement of the pyridinyl group with other heterocycles to alter hydrogen bonding patterns

  • Modification of the ester group to improve metabolic stability or introduce additional pharmacophores

  • Exploration of bioisosteric replacements for key structural elements

These structural modifications, guided by rational design principles and SAR data, could lead to next-generation compounds with enhanced biological activities and improved drug-like properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator